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molecular formula C7H3Cl3O B031103 2,4-Dichlorobenzoyl chloride CAS No. 89-75-8

2,4-Dichlorobenzoyl chloride

Cat. No. B031103
M. Wt: 209.5 g/mol
InChI Key: CEOCVKWBUWKBKA-UHFFFAOYSA-N
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Patent
US07625896B2

Procedure details

2,4-dichlorobenzoic acid (63 μL, 0.45 mmol) and N,N-dimethyl formamide (DMF) (50 μl) was dissolved in dichloromethane (10 mL). Oxalyl chloride (0.57 mL, 6.7 mmol) was added and the solution stirred at room temperature for 2 hours. The reaction was monitored to completion by LC-MS. The reaction was concentrated in vacuo to afford crude 2,4-dichlorobenzoyl chloride.
Quantity
63 μL
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C)C=O.C(Cl)(=O)C([Cl:20])=O>ClCCl>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:20])=[O:5]

Inputs

Step One
Name
Quantity
63 μL
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
50 μL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.57 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=CC(=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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